molecular formula C20H14N4O5 B3493559 N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

Cat. No.: B3493559
M. Wt: 390.3 g/mol
InChI Key: BCRVEZAIFSXGIQ-UHFFFAOYSA-N
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Description

N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a complex organic compound that belongs to the class of chromeno[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a chromeno ring, and a pyrimidine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable chromone derivative, followed by cyclization and subsequent functional group modifications to introduce the pyrimidine ring and the propanamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and condensation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and chromeno rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide can be compared with other similar compounds, such as:

    Chromeno[4,3-d]pyrimidine derivatives: These compounds share the chromeno and pyrimidine rings but may have different substituents, leading to variations in their chemical and biological properties.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity patterns but differ in their overall structure and functionality.

    Propanamide derivatives: These compounds contain the propanamide group and may have different core structures, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-nitrophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c1-2-15(25)21-19-16-17(13-8-3-4-9-14(13)29-20(16)26)22-18(23-19)11-6-5-7-12(10-11)24(27)28/h3-10H,2H2,1H3,(H,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVEZAIFSXGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

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